molecular formula C20H14Cl2N4O B2995870 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-53-6

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2995870
CAS No.: 899985-53-6
M. Wt: 397.26
InChI Key: DTJDYNDKHYLMSK-UHFFFAOYSA-N
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Description

4-Chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a chloro-substituted phenyl ring at position 1, a methyl group at position 3, and a 3-chlorophenyl carboxamide moiety at position 3.

Properties

IUPAC Name

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)16(20(27)24-14-7-5-6-13(21)10-14)11-23-19(17)26(25-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJDYNDKHYLMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate can yield the pyrazole intermediate, which is then further reacted with 2-chloronicotinic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and coupling reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro substituents, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridine derivatives .

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Pyrazolo[3,4-b]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Pyrazolo[3,4-b]Pyridine Derivatives
Compound Name R1 (Position 1) R2 (Position 5) Key Features
Target Compound Phenyl 3-Chlorophenyl carboxamide Dual chloro substituents (positions 4 and carboxamide aryl group)
Z17 () Phenyl 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Electron-rich dihydrodioxin substituent; potential for enhanced solubility
4-Chloro-N-(4-chlorophenyl) analog (b) 4-Chlorophenyl 4-Cyano-1-phenylpyrazol-5-yl Chloro and cyano groups; higher melting point (171–172°C)
6-Amino-3-methyl-1-phenyl analog () Phenyl 5-Carboxamide (unsubstituted) Amino group at position 6; synthesized via cyanoacetamide condensation
4-Chloro-N-(4-sulfonylphenyl) analog () Phenyl 4-(Acetamidosulfonyl)phenyl Sulfonyl group; molecular weight 483.9 g/mol

Physical and Spectroscopic Properties

Substituents significantly influence melting points, solubility, and spectral characteristics:

Table 2: Physical and Spectral Data of Key Analogs
Compound Name Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (¹H-NMR, MS)
Target Compound Not reported ~403.3 (calculated) Expected δ ~8.1 (pyrazole H), 7.4–7.6 (aromatic H), 2.6 (CH3) based on analogs
3a () 133–135 403.1 ¹H-NMR: δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: [M+H]⁺ 403.1
3b () 171–172 437.1 ¹H-NMR: δ 8.12 (s, 1H), 7.55–7.43 (m, 9H); IR: 3180 cm⁻¹ (N-H), 2230 cm⁻¹ (C≡N)
4k () 177–178 468.9 ¹H-NMR: Methoxy (δ 3.8); IR: 1600 cm⁻¹ (C=O); MS: [M+H]⁺ 469.0

Key Observations :

  • Chloro substituents (e.g., 3b) increase melting points compared to non-halogenated analogs (e.g., 3a) due to enhanced intermolecular interactions .
  • Sulfonyl and cyano groups () contribute to higher molecular weights and distinct IR absorptions.

Biological Activity

4-chloro-N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention due to its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, interactions with various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrazolo[3,4-b]pyridine core with chlorinated phenyl substituents and a carboxamide functional group. This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridines, including our compound of interest. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF73.79Induces apoptosis and cell cycle arrest
HCT-11612.50Inhibits proliferation and promotes apoptosis
NCI-H46042.30Alters cell signaling pathways leading to apoptosis
Hep-23.25Disrupts mitochondrial function
P81517.82Induces reactive oxygen species (ROS) production

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has shown the ability to arrest the cell cycle in the G1 phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.
  • Inhibition of Kinases : The compound exhibits inhibitory effects on specific kinases involved in cancer progression, such as CDK5 and glycogen synthase kinase-3β (GSK-3β) .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Xenografts : In a study involving tumor xenografts in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating potent anticancer efficacy.
  • Combination Therapy : When used in combination with established chemotherapeutic agents, the compound enhanced the overall therapeutic effect while reducing side effects associated with higher doses of conventional drugs.

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